Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyl group at the N1 position, a 3-fluorophenyl substituent at the C4 position, and a carboxylic acid moiety at C3. The 3-fluorophenyl group may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs .
Properties
Molecular Formula |
C18H18FNO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-4-7-14(9-15)16-11-20(12-17(16)18(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m1/s1 |
InChI Key |
RXBUSUKIFQELNZ-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization reactions starting from amino acid derivatives or chiral precursors. One common approach involves:
- Starting from a chiral amino acid or protected amino alcohol.
- Cyclization under dehydrating or coupling conditions to form the pyrrolidine ring.
- Use of chiral auxiliaries or catalysts to control the stereochemistry at C3 and C4.
For example, chemical resolution methods involving chiral alcohol esters have been reported for related fluorinated piperidine and pyrrolidine carboxylic acids, which can be adapted for the pyrrolidine scaffold here.
Introduction of the Benzyl Group at Nitrogen
The benzyl substituent on the nitrogen is introduced via benzylation reactions:
- Treatment of the pyrrolidine nitrogen with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base such as sodium hydride or potassium carbonate.
- Alternatively, protection of the nitrogen as a benzyl carbamate (Cbz) can be performed using benzyl chloroformate under basic conditions, as seen in related pyrrolidine derivatives.
Incorporation of the 3-Fluorophenyl Group at the 4-Position
The 3-fluorophenyl substituent is introduced by:
- Nucleophilic aromatic substitution or cross-coupling reactions using 3-fluorophenyl halides or boronic acids.
- Use of palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions to attach the fluorophenyl moiety to the pyrrolidine ring at the 4-position.
This step requires careful control to maintain stereochemistry and avoid side reactions.
Functionalization to the Carboxylic Acid at the 3-Position
The carboxylic acid group at the 3-position is introduced by:
- Oxidation of precursor alcohols or aldehydes.
- Hydrolysis of ester intermediates.
- Direct carboxylation reactions in some synthetic routes.
Purification is achieved through recrystallization or chromatographic techniques to isolate the acid in high purity.
Chemical Resolution and Asymmetric Synthesis
Due to the stereochemical complexity, obtaining the pure (3R,4S) isomer often involves:
- Chemical resolution using chiral resolving agents such as (R)- or (S)-1-phenethyl alcohol, triphenylphosphine, and diethyl azodicarboxylate, forming diastereomeric esters separable by chromatography.
- Asymmetric synthesis employing chiral catalysts or auxiliaries to induce stereoselectivity during ring formation or substitution steps.
An example from patent literature describes the resolution of racemic fluoropiperidine carboxylic acids via esterification with chiral phenethyl alcohol, followed by chromatographic separation and hydrogenolysis to yield enantiopure compounds with high enantiomeric excess (>95%).
Representative Experimental Procedure (Adapted)
Data Table Summarizing Key Preparation Parameters
Summary of Research Findings and Considerations
- The preparation of Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid requires precise stereochemical control, often achieved via chemical resolution or asymmetric synthesis.
- The use of chiral phenethyl alcohol esters for resolution is a proven method to obtain enantiomerically pure fluorinated pyrrolidine carboxylic acids with high yield and enantiomeric excess.
- Benzylation and fluorophenyl substitution are critical steps that must be optimized to avoid racemization and side reactions.
- Industrial-scale synthesis would focus on scalable catalytic methods, efficient purification, and environmentally benign solvents and reagents.
- Analytical characterization including NMR, optical rotation, and mass spectrometry confirms the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases like diabetes and dyslipidemia.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Weight and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Fluorine Positional Effects : The 3-fluorophenyl substituent in the target compound likely confers distinct electronic and steric properties compared to the 2,4-difluorophenyl analog (). Fluorine at the meta position may reduce steric hindrance while enhancing dipole interactions in binding pockets .
- Benzyl vs.
- Carboxylic Acid Role : The C3 carboxylic acid is critical for hydrogen bonding and solubility. Its absence (e.g., in ester analogs like 15{1,4}) reduces polarity, as seen in higher purity (96%) but variable yields .
Biological Activity
Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C18H18FNO2
- Molecular Weight : 299.3 g/mol
- IUPAC Name : (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- InChI Key : RXBUSUKIFQELNZ-SJORKVTESA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, acting as either an agonist or antagonist. This interaction influences several signaling pathways and cellular responses, which can lead to therapeutic effects in different biological contexts.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of pyrrolidine carboxylic acids have shown significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance the anticancer efficacy .
Neuropharmacological Effects
The compound may also exhibit neuropharmacological properties. Research into related compounds indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. The presence of the fluorophenyl group is particularly noted for enhancing binding affinity to certain receptors .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C18H18FNO2 | Anticancer, Neuropharmacological | Unique fluorophenyl moiety enhances receptor binding |
| rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | C17H17FNO2 | Moderate anticancer activity | Lacks benzyl group |
| (3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | C18H18FNO2 | Lower potency in receptor binding | Acetyl group less favorable than benzyl |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives similar to this compound significantly reduced cell viability in A549 cells by up to 63% compared to controls .
- Receptor Binding Studies : Investigations into receptor interactions revealed that the compound may act on serotonin receptors, suggesting a potential role in modulating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
